![molecular formula C22H15FN4O3S2 B2591903 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226448-38-9](/img/no-structure.png)

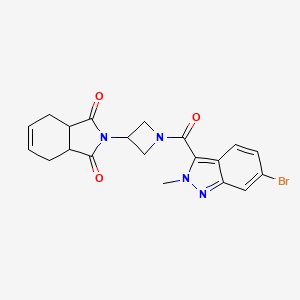

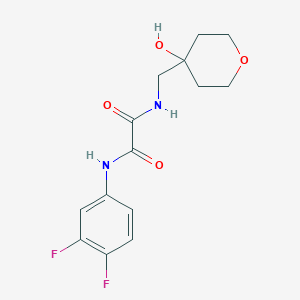

3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号 B2591903

CAS番号:

1226448-38-9

分子量: 466.51

InChIキー: XYALSEQPOBKQPJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- The compound’s unique structure makes it an excellent candidate for designing fluorescent materials. Researchers have explored its substituent-dependent fluorescence properties . By tuning the substituents, it’s possible to create highly emissive derivatives for applications in sensors, imaging, and optoelectronic devices.

- Thieno[3,2-d]pyrimidine-based compounds have gained prominence in organic photovoltaics. Their electron-accepting properties make them suitable as acceptor materials in D–π–A (donor–π–acceptor) polymers. By incorporating this compound into the polymer backbone, researchers aim to enhance power conversion efficiency (PCE) in solar cells .

Fluorescent Materials and Sensors

Organic Photovoltaics (OPVs)

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the 3-(3-fluorophenyl) and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid", "Thionyl chloride", "3-Fluoroaniline", "4-(Methylthio)benzoyl chloride", "Sodium azide", "Triethylamine", "Hydrogen peroxide", "Sodium hydroxide", "Dimethylformamide", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "1. Conversion of 2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "2. Reaction of the acid chloride with 3-Fluoroaniline in the presence of triethylamine to form the 3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate.", "3. Conversion of 4-(Methylthio)benzoyl chloride to the corresponding azide using sodium azide.", "4. Reaction of the azide with the 3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate in the presence of triethylamine to form the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl intermediate.", "5. Oxidation of the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl intermediate using hydrogen peroxide and sodium hydroxide to form the final compound, 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "6. Purification of the final compound using a combination of chromatography and recrystallization from a suitable solvent system." ] } | |

CAS番号 |

1226448-38-9 |

分子式 |

C22H15FN4O3S2 |

分子量 |

466.51 |

IUPAC名 |

3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15FN4O3S2/c1-31-16-7-5-13(6-8-16)20-24-18(30-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-4-2-3-14(23)11-15/h2-11H,12H2,1H3 |

InChIキー |

XYALSEQPOBKQPJ-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Spiro[2.5]octan-1-amine

17202-90-3

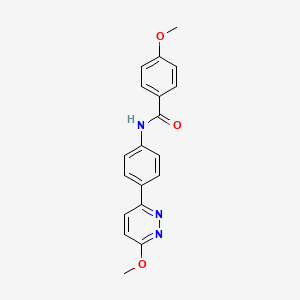

![N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591821.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2591826.png)

![Spiro[2.5]octan-1-amine](/img/structure/B2591827.png)

![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2591828.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2591830.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2591836.png)

![N-(4-ethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2591837.png)

![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)

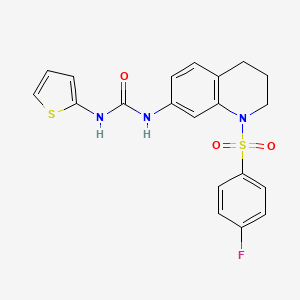

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2591843.png)